2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride
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Overview
Description
2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15NO3S·HCl. It is known for its unique structure, which includes an oxane ring (a six-membered ring containing one oxygen atom) and a sulfonyl group attached to an ethanamine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the oxane ring with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Attachment of the Ethanamine Moiety: The ethanamine moiety is attached through a nucleophilic substitution reaction, where the sulfonyl group acts as a leaving group, and the ethanamine is introduced in the presence of a suitable solvent, such as dichloromethane or acetonitrile.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The oxane ring and ethanamine moiety contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholine-4-sulfonyl)ethan-1-amine hydrochloride
- 2-(Piperidine-4-sulfonyl)ethan-1-amine hydrochloride
- 2-(Tetrahydrofuran-4-sulfonyl)ethan-1-amine hydrochloride
Uniqueness
2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride is unique due to its oxane ring structure, which imparts distinct chemical properties compared to similar compounds with different ring systems. The presence of the oxane ring enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Properties
IUPAC Name |
2-(oxan-4-ylsulfonyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c8-3-6-12(9,10)7-1-4-11-5-2-7;/h7H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADBBSRKVNZZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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